

# The Biosynthetic Gene Cluster of Globomycin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Globomycin is a cyclic lipodepsipeptide antibiotic produced by several species of Streptomyces. It exhibits potent and selective antibacterial activity, particularly against Gramnegative bacteria.[1][2] The unique mode of action of globomycin involves the inhibition of lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway that is absent in eukaryotes.[2][3] This specificity makes LspA an attractive target for the development of novel antibiotics. Despite its discovery in 1978 and interesting biological properties, the biosynthetic gene cluster (BGC) responsible for globomycin production was only recently identified and characterized.[1][2] This guide provides an in-depth overview of the globomycin BGC, its proposed biosynthetic pathway, the experimental methodologies used for its characterization, and a summary of the available production data.

# **Globomycin Biosynthetic Gene Cluster Architecture**

The **globomycin** BGC was identified from Streptomyces sp. CA-278952 through a genomemining approach.[1] The cluster is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system. The core genes and their putative functions are summarized in the table below, based on the MIBiG database entry BGC0002915 and the work by Oves-Costales et al. (2023).



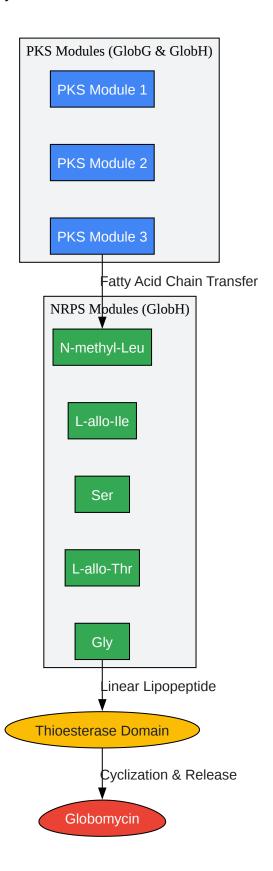
Gene (Locus Tag)	Proposed Function	Description
N7925_31830 (globG)	Type I PKS	Contains two PKS modules likely involved in the synthesis of the fatty acid side chain.
N7925_31835 (globH)	Hybrid PKS-NRPS	Contains one PKS module and five NRPS modules responsible for incorporating the amino acid residues of the globomycin core.
N7925_31840	Thioesterase	Likely involved in the cyclization and release of the final globomycin molecule.
N7925_31825	Acyl-CoA dehydrogenase	Potentially involved in the modification of the fatty acid precursor.
N7925_31845	MbtH-like protein	Often found in NRPS gene clusters and thought to be involved in adenylation domain stability or function.
N7925_31850	ABC transporter	Putative efflux pump for globomycin, conferring self-resistance to the producing organism.
N7925_31855 (globF)	Lipoprotein signal peptidase II (LspA)	A second copy of the target enzyme, likely conferring resistance to globomycin.

# **Proposed Biosynthetic Pathway of Globomycin**

The biosynthesis of **globomycin** is proposed to be initiated by the PKS modules in GlobG and GlobH, which synthesize the N-terminal fatty acid tail. The growing chain is then transferred to the NRPS modules of GlobH, which sequentially incorporate the five amino acids: N-methyl-



leucine, L-allo-isoleucine, serine, L-allo-threonine, and glycine. The final molecule is then cyclized and released, likely by the action of a thioesterase domain.





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Caption: Proposed biosynthetic pathway of **globomycin**.

#### **Data Presentation**

Absolute quantitative production data for **globomycin** in Streptomyces sp. CA-278952 or heterologous hosts is not extensively detailed in the primary literature. However, qualitative and relative production analyses have been performed. The following table summarizes the observed production of **globomycin** and its major congener, SF-1902 A3, in the wild-type strain and a heterologous host.

Strain	Compound	Relative Production Level
Streptomyces sp. CA-278952 (Wild-Type)	Globomycin	Major Component
SF-1902 A3	Minor Component	
Streptomyces albus J1074 (Heterologous Host)	Globomycin	Produced
SF-1902 A3	Major Component	

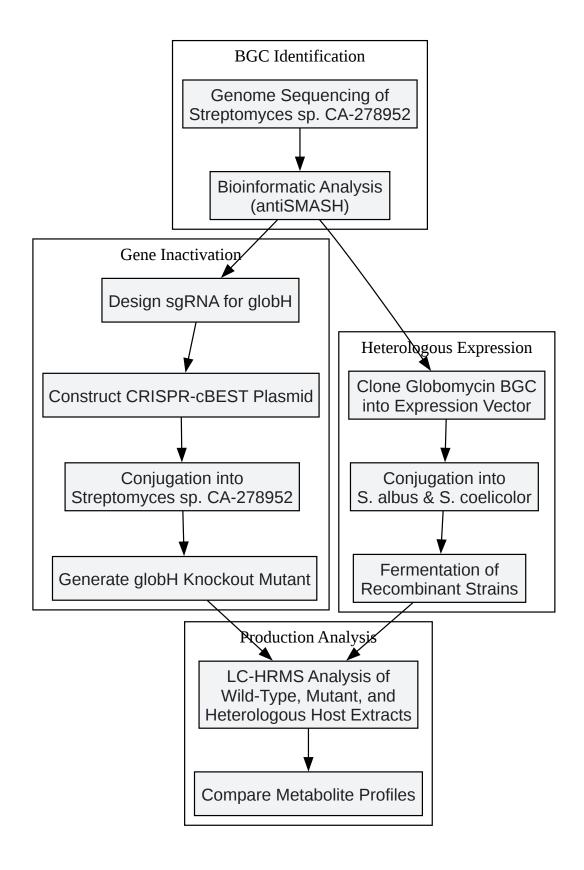
Note: The shift in the major product in the heterologous host is attributed to the lack of a DsaE homolog in S. albus J1074, which is required for the biosynthesis of L-allo-isoleucine, a precursor for **globomycin** but not for SF-1902 A3.[4]

## **Experimental Protocols**

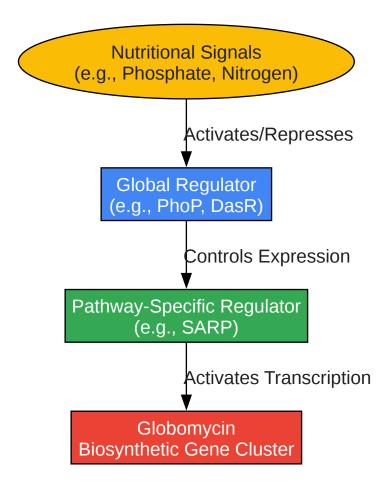
The identification and characterization of the **globomycin** BGC involved several key experimental procedures. The following sections provide detailed, generalized methodologies for these techniques.

## **Experimental Workflow for BGC Characterization**









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